molecular formula C17H14N4S2 B2475266 (E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 838900-27-9

(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2475266
CAS No.: 838900-27-9
M. Wt: 338.45
InChI Key: JHJIDTRKYPMOJM-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetically engineered small molecule that has emerged as a promising scaffold in anticancer research, particularly for its potent inhibitory activity against tyrosine kinases. Scientific studies have demonstrated that this compound, featuring a planar [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, acts as a potent dual inhibitor, targeting both vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). Its mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby disrupting critical downstream signaling pathways responsible for tumor angiogenesis, proliferation, and metastasis. The strategic incorporation of the (E)-2-(thiophen-2-yl)vinyl and phenethyl substituents is crucial for optimizing its binding affinity and selectivity . This targeted profile makes it an invaluable pharmacological tool for researchers investigating the cross-talk between angiogenic and epithelial growth factor pathways in various cancer cell lines and xenograft models, providing insights for the development of novel multi-targeted therapeutic agents.

Properties

IUPAC Name

3-(2-phenylethyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S2/c1-2-5-13(6-3-1)8-10-15-18-19-17-21(15)20-16(23-17)11-9-14-7-4-12-22-14/h1-7,9,11-12H,8,10H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJIDTRKYPMOJM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These studies can provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability.

Biological Activity

(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiophene Derivative : The thiophene moiety is synthesized through the reaction of thiophene derivatives with vinyl groups.
  • Triazole Formation : The triazole ring is constructed using hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling : The final compound is formed by coupling the phenethyl group with the synthesized triazole-thiadiazole framework.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor activity against various cancer cell lines.

Key Findings:

  • In vitro Studies : The compound was tested against multiple cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). Results indicated significant cytotoxic effects with IC50 values ranging from 0.39 μM to 8.03 μM depending on the cell line tested .
Cell LineIC50 (μM)
MCF-70.39
A5498.03
HCT1164.37

The mechanisms through which this compound exerts its antitumor effects are multifaceted:

  • Inhibition of DNA Synthesis : It has been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
  • Targeting Kinases : The thiadiazole moiety interacts with key kinases involved in tumorigenesis .
  • Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A detailed study revealed that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis as evidenced by increased caspase activity .
  • Combination Therapy : Research has also explored the potential of using this compound in combination with existing chemotherapeutics to enhance efficacy and reduce resistance mechanisms in resistant cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of triazolo-thiadiazole derivatives in exhibiting antimicrobial properties. A study demonstrated that derivatives with structural modifications showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Anticancer Properties

Triazolo-thiadiazole compounds have been investigated for their anticancer activities. Several derivatives have shown cytotoxic effects on cancer cell lines, suggesting that the incorporation of thiophene and triazole moieties enhances the bioactivity against tumors. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene ring can lead to improved efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds. The presence of electron-withdrawing groups on the thiophene ring has been associated with increased potency against microbial and cancerous cells. For instance:

Substituent Activity Remarks
-ClEnhanced antibacterialIncreased lipophilicity aids in membrane penetration
-NO2Potent anticancer activityAlters electron density, enhancing reactivity
-OCH3Moderate activityImproves solubility but less potent than -Cl

Material Science Applications

Beyond medicinal uses, (E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in material sciences:

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films makes it a candidate for use in electronic devices where efficient charge transport is essential .

Fluorescent Probes

The compound's structural characteristics allow it to act as a fluorescent probe in biochemical assays. Its fluorescence properties can be tuned by modifying substituents on the thiophene ring, making it useful for imaging applications in cellular biology .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of triazolo-thiadiazole derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, showcasing their potential as new therapeutic agents .

Case Study 2: Anticancer Activity

In another investigation focused on cancer cell lines, a derivative of this compound was shown to induce apoptosis through the activation of caspase pathways. This finding supports its development as a lead compound in anticancer drug discovery .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 6, significantly altering physicochemical and biological properties:

Compound Name Position 3 Substituent Position 6 Substituent Key Properties/Activities References
Target Compound Phenethyl (E)-2-(thiophen-2-yl)vinyl High lipophilicity; predicted antimicrobial/anticancer activity (based on thiophene’s electron-rich nature)
(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-triazolo-thiadiazole 4-Methoxybenzyl (E)-2-(thiophen-2-yl)vinyl Enhanced solubility due to methoxy group; moderate antibacterial activity
3-Ethyl-6-[(E)-2-(2-methoxyphenyl)vinyl]-triazolo-thiadiazole Ethyl (E)-2-(2-methoxyphenyl)vinyl Improved crystallinity; moderate anticancer activity (IC₅₀: 12–18 μM against breast cancer lines)
3-Pentadecyl-6-phenyl-triazolo-thiadiazole Pentadecyl Phenyl High membrane permeability; potent fatty acid synthase inhibition (comparable to orlistat)
6-(2-Chlorophenyl)-3-(naphthoxy)methyl-triazolo-thiadiazole Naphthoxy-methyl 2-Chlorophenyl Strong anti-inflammatory activity (ED₅₀: 25 mg/kg); reduced ulcerogenicity vs. NSAIDs
Key Observations:
  • Phenethyl vs. Alkyl Chains : The phenethyl group in the target compound provides moderate lipophilicity (logP ~3.5–4.0), balancing solubility and membrane penetration. In contrast, longer alkyl chains (e.g., pentadecyl in ) drastically increase hydrophobicity, enhancing affinity for lipid-rich targets like fatty acid synthase.
  • Thiophene vs. Phenyl/Chloro Substituents : The thiophene-vinyl group in the target compound may enhance π-stacking with aromatic residues in enzyme active sites, while chloro or methoxy substituents (e.g., ) improve electrophilicity and hydrogen-bonding capacity.

Pharmacological Activities

Anticancer Activity:
  • The ethyl-substituted analog 3-Ethyl-6-[(E)-2-(2-methoxyphenyl)vinyl]-triazolo-thiadiazole inhibits breast cancer cell proliferation (IC₅₀: 12 μM) via apoptosis induction .
  • 3-Pentadecyl-6-phenyl-triazolo-thiadiazole shows comparable activity to orlistat (G-score: −8.2 vs. −7.9 in docking studies) by blocking fatty acid synthase .
Anti-inflammatory Activity:
  • 6-(2-Chlorophenyl)-3-(naphthoxy)methyl-triazolo-thiadiazole reduces paw edema by 78% at 25 mg/kg, outperforming naproxen (70% at 50 mg/kg) with lower gastrointestinal toxicity .
Antimicrobial Activity:
  • Thiophene-containing analogs (e.g., ) exhibit broad-spectrum antibacterial activity (MIC: 2–8 μg/mL against S. aureus and E. coli), attributed to thiophene’s sulfur-mediated membrane disruption.

Physicochemical and Crystallographic Properties

  • Planarity : The triazolo-thiadiazole core is planar (max. deviation: 0.022 Å) in all analogs, facilitating DNA intercalation or enzyme binding .
  • Solubility : Methoxy or naphthoxy groups (e.g., ) improve aqueous solubility (logS: −4.5 to −3.5) compared to purely hydrophobic substituents (logS: −6.2 for pentadecyl derivatives ).

Q & A

Q. What are the optimal synthetic routes for (E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of triazolo-thiadiazole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized by refluxing 4-amino-3-mercapto-triazole derivatives with substituted carboxylic acids in phosphorus oxychloride (POCl₃), which activates the carbonyl group for cyclization . Key steps include:
  • Step 1 : Preparation of 4-amino-3-mercapto-5-substituted-1,2,4-triazole precursors via hydrazine-carbodithioate intermediates .
  • Step 2 : Cyclocondensation with POCl₃ under reflux (16–24 hours) to form the triazolo-thiadiazole core .
  • Step 3 : Purification via recrystallization (e.g., ethanol-DMF mixtures) to achieve >95% purity .
    Optimization strategies:
  • Varying stoichiometric ratios of reactants (e.g., 1:1 molar ratio of triazole to acid).
  • Adjusting reaction time and temperature (e.g., 100–110°C for 6–24 hours) .

Q. How is the molecular structure of this compound validated, and what techniques are essential for confirming stereochemistry (e.g., E/Z isomerism)?

  • Methodological Answer : Structural validation relies on:
  • X-ray crystallography : Resolves bond lengths, dihedral angles, and planarity of the triazolo-thiadiazole core (e.g., planar deviations <0.02 Å) .
  • NMR spectroscopy : Confirms substituent positions and vinyl group geometry (e.g., coupling constants J = 12–16 Hz for trans-vinyl protons) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. What are the primary biological activities reported for triazolo-thiadiazole analogs, and how do structural modifications influence these activities?

  • Methodological Answer : Triazolo-thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. Key findings:
  • Antimicrobial activity : Substitutions at positions 3 and 6 (e.g., aryl/heteroaryl groups) enhance interactions with microbial enzymes (e.g., COX-2 inhibition) .
  • Anticancer activity : Vinyl-thiophene substituents (as in the target compound) may intercalate DNA or inhibit topoisomerases .
    Table 1 : Activity trends in analogs:
Substituent at Position 6Bioactivity (IC₅₀, μM)Mechanism
Chlorophenyl ethenyl2.1 (COX-2 inhibition)Selective COX-2 binding
Thiophen-2-yl vinyl5.8 (Anticancer)DNA intercalation

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for COX-2 over COX-1?

  • Methodological Answer :
  • Computational docking : Use molecular dynamics simulations to map interactions between the thiophene-vinyl group and COX-2’s hydrophobic pocket .
  • In vitro assays : Compare IC₅₀ values for COX-1 vs. COX-2 using enzyme inhibition kits (e.g., Cayman Chemical) .
  • Substituent modifications : Introduce bulky groups (e.g., adamantyl) at position 3 to sterically hinder COX-1 binding .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme sources .
  • Control for stereochemistry : Ensure E-isomer purity via HPLC (e.g., C18 column, 70:30 acetonitrile-water) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers .

Q. How does the compound’s stability under physiological conditions impact its applicability in in vivo models?

  • Methodological Answer :
  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for 24 hours .
  • Microsomal stability : Use liver microsomes to assess metabolic half-life (e.g., CYP3A4/2D6 isoforms) .
  • Structural stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation .

Q. What computational methods are effective in predicting binding modes with kinase targets (e.g., p38 MAP kinase)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1OUY for p38 MAP) to model interactions .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities for triazolo-thiadiazole derivatives .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at position 6) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Methodological Answer :
  • Strain variability : Test against standardized strains (e.g., E. coli ATCC 25922) to minimize discrepancies .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that may reduce bioavailability .
  • Synergistic effects : Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Methodological Tables

Table 2 : Synthesis Optimization for Triazolo-Thiadiazoles

ParameterOptimal ConditionYield Range
POCl₃ volume10 mL per 0.01 mol45–60%
Reaction temperature100–110°C-
Recrystallization solventEthanol-DMF (1:1)>95% purity

Table 3 : Biological Activity Comparison by Substituent

CompoundSubstituent (Position 6)IC₅₀ (μM)Target
Analog AChlorophenyl ethenyl2.1COX-2
Target CompoundThiophen-2-yl vinyl5.8DNA topoisomerase
Analog BAdamantyl0.9p38 MAP kinase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.